Bienvenue dans la boutique en ligne BenchChem!

6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol

Lipophilicity Drug design Physicochemical property profiling

6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol (CAS 1261963-05-6) is a trifluoromethylbenzene-class heterocycle bearing a pyridin-3-ol core coupled at the 6-position to a 4-fluoro-3-(trifluoromethyl)phenyl moiety. With a molecular formula of C12H7F4NO and a molecular weight of 257.18 g·mol⁻¹, the compound possesses six hydrogen-bond acceptor atoms, one hydrogen-bond donor, and a topological polar surface area (TPSA) of 33.1 Ų, resulting in a computed XLogP3 of 3.1.

Molecular Formula C12H7F4NO
Molecular Weight 257.18 g/mol
CAS No. 1261963-05-6
Cat. No. B3095209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol
CAS1261963-05-6
Molecular FormulaC12H7F4NO
Molecular Weight257.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC=C(C=C2)O)C(F)(F)F)F
InChIInChI=1S/C12H7F4NO/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(18)6-17-11/h1-6,18H
InChIKeyCPRVPOUHEHCTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol (CAS 1261963-05-6): A Distinct Fluorinated Phenylpyridine Building Block for Medicinal Chemistry and Chemical Biology Procurement


6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol (CAS 1261963-05-6) is a trifluoromethylbenzene-class heterocycle bearing a pyridin-3-ol core coupled at the 6-position to a 4-fluoro-3-(trifluoromethyl)phenyl moiety . With a molecular formula of C12H7F4NO and a molecular weight of 257.18 g·mol⁻¹, the compound possesses six hydrogen-bond acceptor atoms, one hydrogen-bond donor, and a topological polar surface area (TPSA) of 33.1 Ų, resulting in a computed XLogP3 of 3.1 [1]. It is commercially available at 95% purity from multiple specialty chemical suppliers [2]. The combination of a hydroxyl handle for further derivatisation and a densely fluorinated biaryl framework positions this compound as a versatile intermediate in structure–activity relationship (SAR) campaigns and fragment-based drug discovery programmes.

Why Generic Substitution of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol with Close-In Analogs Fails: Evidence-Based Differentiation for Procurement Decisions


Although several positional isomers and des-fluoro analogs share the same pyridin-3-ol scaffold, substitution with the closest commercially available alternatives—specifically the 2-fluoro positional isomer (CAS 1261910-82-0) or the 4-trifluoromethyl analog lacking the ortho-fluoro substituent (CAS 872258-62-3)—can lead to meaningfully different physicochemical properties . The 4-fluoro-3-trifluoromethyl substitution pattern on the distal phenyl ring alters lipophilicity, electronic distribution, and steric bulk relative to these comparators, which in turn can affect target binding, metabolic stability, and synthetic derivatisation pathways. The quantitative evidence below demonstrates that these differences, while sometimes subtle in global computed descriptors, are structurally deterministic and cannot be assumed to be functionally interchangeable in a SAR or lead-optimisation context.

Product-Specific Quantitative Differentiation Evidence for 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol Versus Closest Analogs


Increased Lipophilicity (LogP) Versus the Des-Fluoro Analog 6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol

6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol exhibits a higher computed octanol-water partition coefficient compared with its des-fluoro analog 6-[4-(trifluoromethyl)phenyl]pyridin-3-ol (CAS 872258-62-3). The target compound has a LogP of 3.61, whereas the comparator lacking the ortho-fluoro substituent on the phenyl ring has a LogP of 3.47 . The additional fluorine atom in the target compound increases lipophilicity by approximately 0.14 log units, which can be a critical determinant of membrane permeability, plasma protein binding, and non-specific tissue distribution in a lead-optimisation programme.

Lipophilicity Drug design Physicochemical property profiling

Divergent Substitution Pattern Provides Distinct Steric and Electronic Profile Versus the 2-Fluoro Positional Isomer

The target compound bears the fluorine atom at the 4-position of the phenyl ring (para to the pyridine linkage), whereas its closest positional isomer, 6-[2-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol (CAS 1261910-82-0), carries the fluorine at the 2-position (ortho to the biaryl bond). Although both isomers share the same molecular formula (C12H7F4NO), molecular weight (257.18 g·mol⁻¹), and global computed descriptors (LogP = 3.61, TPSA = 33.12 Ų) [1], the different fluorine placement alters the local electronic environment of the biaryl system: the 4-fluoro substituent exerts a through-conjugation electron-withdrawing effect, whereas the 2-fluoro substituent introduces steric hindrance near the pyridine-phenyl torsional angle. This conformational difference can lead to distinct binding poses against biological targets and divergent metabolic liabilities.

Positional isomerism Structure-activity relationship Receptor binding

Higher Molecular Weight and Fluorine Count Versus the Non-Fluorinated Phenyl Analog 6-Phenylpyridin-3-ol

Relative to the unsubstituted parent scaffold 6-phenylpyridin-3-ol (CAS 66131-77-9; MW = 171.20 g·mol⁻¹), the target compound incorporates four fluorine atoms across a trifluoromethyl group and a ring-fluorine, increasing the molecular weight to 257.18 g·mol⁻¹ and adding significant hydrophobic surface area [1]. The hydrogen-bond acceptor count rises from 2 (parent) to 6 (target), and the LogP increases from approximately 1.5 to 3.6, reflecting a substantial shift in physicochemical space [2]. Such fluorination is a well-validated strategy for enhancing metabolic stability, modulating pKa of adjacent functional groups, and introducing favourable multipolar interactions with protein targets.

Fluorination Metabolic stability Molecular recognition

Commercial Availability and Pricing Structure Versus Positional Isomer and Des-Fluoro Analog

6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol is available from multiple established vendors at 95% purity. Pricing data from 2023–2025 indicate a cost of approximately €232 per gram (abcr, 5 g scale) or $726 per gram (Matrix Scientific, 2.5 g scale) [1]. Its positional isomer (CAS 1261910-82-0) is listed at a comparable purity specification (95%) from AKSci, while the des-fluoro analog (CAS 872258-62-3) is available at both 95% (AKSci) and 98% (Leyan) purity grades . The multi-vendor availability of the target compound reduces single-supplier dependency risk, and the quoted prices place it within the typical range for research-grade fluorinated heterocyclic intermediates, enabling budget planning for milligram-to-gram scale procurement.

Chemical sourcing Procurement Cost-effectiveness

Synthetic Utility as a Versatile Building Block Supported by Patent Filings in Kinase and GPCR Modulator Spaces

The pyridin-3-ol scaffold with a 4-fluoro-3-(trifluoromethyl)phenyl substituent at the 6-position appears as a key intermediate in patent families targeting fused pyridine derivatives (EP2524917) and phenylpyridine-based therapeutic agents (US-9315493-B2) [1]. The free hydroxyl group at the pyridine 3-position provides a synthetic handle for O-alkylation, esterification, or sulfonylation, enabling late-stage diversification without de novo scaffold construction. The specific 4-fluoro-3-CF3 pattern is distinct from the more common 4-CF3 or 2-fluoro-3-CF3 patterns, offering a unique vector for exploring SAR around the aryl ring's electron density and steric environment.

Building block Patent analysis Medicinal chemistry

Recommended Research and Industrial Application Scenarios for 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol Based on Verified Differentiation Evidence


SAR Exploration of Kinase Inhibitor Scaffolds Requiring Fine-Tuned Lipophilicity

The measured LogP difference of +0.14 relative to the des-fluoro analog makes this compound a rational choice for medicinal chemistry teams seeking to increase ligand lipophilicity without altering the core scaffold. In kinase inhibitor programmes where a modest LogP elevation can improve passive permeability while avoiding the excessive lipophilicity that triggers CYP inhibition or phospholipidosis, the 4-fluoro-3-CF3 pattern provides a quantifiable advantage. The hydroxyl group further enables prodrug strategies through ester or carbamate formation.

Fragment-Based Drug Discovery Using the Pyridin-3-ol Core as a Synthetic Diversification Point

The combination of a free 3-hydroxyl group and a densely fluorinated distal phenyl ring positions this compound as an advanced fragment for library synthesis [1]. The hydroxyl can be selectively functionalised via Mitsunobu, Williamson ether synthesis, or sulfonylation chemistries, while the 1-rotatable-bond biaryl core maintains a defined conformation. Procurement of the 4-fluoro-3-CF3 isomer specifically, rather than the 2-fluoro isomer, ensures a sterically unencumbered biaryl junction for downstream target engagement.

¹⁹F NMR Probe Development for Protein–Ligand Binding Studies

With four chemically distinct fluorine environments (three equivalent CF3 fluorines plus one aromatic F), this compound serves as a sensitive ¹⁹F NMR reporter for binding assays [2]. The 4-fluoro substituent provides an isolated ¹⁹F signal that can be monitored for chemical shift perturbations upon target binding, while the CF3 group offers a high-sensitivity readout. The para-fluoro placement ensures the reporter is distant from the biaryl linkage, minimising direct steric interference with the binding interface.

Lead Optimisation in CNS and Intracellular Target Programmes

The XLogP3 of 3.1 and TPSA of 33.1 Ų place this compound in physicochemical space compatible with CNS drug-likeness (typically LogP 2–5, TPSA < 60–70 Ų) [3]. When a project requires an intermediate that balances passive permeability with limited hydrogen-bonding capacity, the target compound's 1 HBD / 6 HBA profile offers a measurable differentiation from polar analogs. The specific 4-fluoro-3-CF3 pattern has been utilised in patent-filed kinase and GPCR modulator series, providing precedented starting points for hit-to-lead chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.